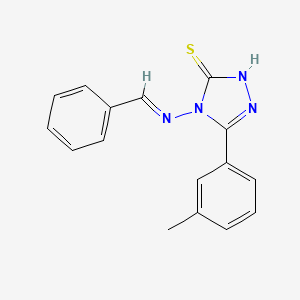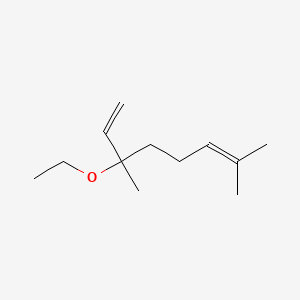
2-(4-Bromophenyl)-2-oxoethyl 2-(4-hexylphenyl)-6-methylquinoline-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-BROMOPHENYL)-2-OXOETHYL 2-(4-HEXYLPHENYL)-6-METHYL-4-QUINOLINECARBOXYLATE is a complex organic compound that features a quinoline core substituted with various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMOPHENYL)-2-OXOETHYL 2-(4-HEXYLPHENYL)-6-METHYL-4-QUINOLINECARBOXYLATE typically involves multi-step organic reactions. One common method is the Sonogashira coupling reaction, which is used to form carbon-carbon bonds between aryl halides and terminal alkynes . This reaction is catalyzed by palladium and often requires a copper co-catalyst. The reaction conditions usually involve a base such as triethylamine or potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve large-scale Sonogashira coupling reactions using high-temperature ball-milling techniques. This method enhances the efficiency and yield of the reaction by eliminating the need for bulk solvents and reducing reaction times .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-BROMOPHENYL)-2-OXOETHYL 2-(4-HEXYLPHENYL)-6-METHYL-4-QUINOLINECARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce fully saturated quinoline compounds.
Aplicaciones Científicas De Investigación
2-(4-BROMOPHENYL)-2-OXOETHYL 2-(4-HEXYLPHENYL)-6-METHYL-4-QUINOLINECARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Mecanismo De Acción
The mechanism of action of 2-(4-BROMOPHENYL)-2-OXOETHYL 2-(4-HEXYLPHENYL)-6-METHYL-4-QUINOLINECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-BROMOPHENYL)-2-OXOETHYL 2-(4-HEXYLPHENYL)-6-METHYL-4-QUINOLINECARBOXYLATE
- 4-[(4-BROMOPHENYL)ETHYNYL]PYRIDINE : Similar in structure but with a pyridine core instead of quinoline .
- 1,2-BIS(3,4-DIMETHOXYPHENYL)ETHANE-1,2-DIONE : Features a different substitution pattern and functional groups .
Uniqueness
2-(4-BROMOPHENYL)-2-OXOETHYL 2-(4-HEXYLPHENYL)-6-METHYL-4-QUINOLINECARBOXYLATE is unique due to its specific combination of functional groups and the quinoline core. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in materials science and medicinal chemistry.
Propiedades
Fórmula molecular |
C31H30BrNO3 |
|---|---|
Peso molecular |
544.5 g/mol |
Nombre IUPAC |
[2-(4-bromophenyl)-2-oxoethyl] 2-(4-hexylphenyl)-6-methylquinoline-4-carboxylate |
InChI |
InChI=1S/C31H30BrNO3/c1-3-4-5-6-7-22-9-11-23(12-10-22)29-19-27(26-18-21(2)8-17-28(26)33-29)31(35)36-20-30(34)24-13-15-25(32)16-14-24/h8-19H,3-7,20H2,1-2H3 |
Clave InChI |
DJOPEBWKHZITCD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)OCC(=O)C4=CC=C(C=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-({2-[Methyl(phenyl)amino]-2-oxoethyl}sulfanyl)propanoic acid](/img/structure/B12051852.png)
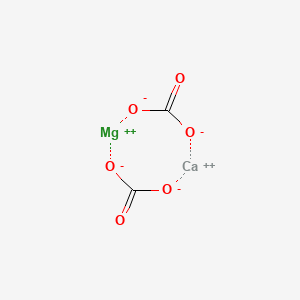
![4-{[(E)-(5-bromo-2-fluorophenyl)methylidene]amino}-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12051862.png)
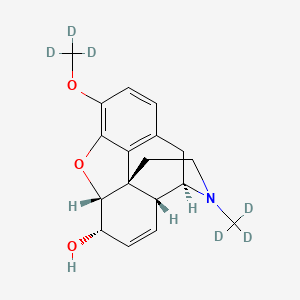
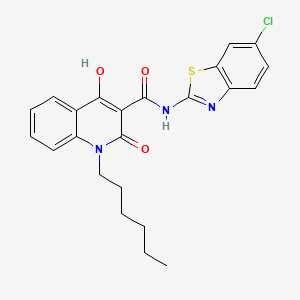
![5-{4-[(E)-(4-chlorophenyl)diazenyl]-3-heptadecyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-2-phenoxybenzenesulfonic acid](/img/structure/B12051890.png)
![3-[(4-Fluorophenoxy)methyl]-3-oxetanecarboxylic acid](/img/structure/B12051896.png)

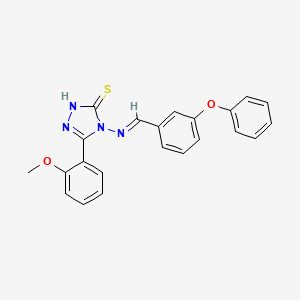
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide](/img/structure/B12051909.png)
![tert-butyl N-methyl-N-[2-[methyl(pyrazole-1-carbonyl)amino]ethyl]carbamate](/img/structure/B12051912.png)
